N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide is a heterocyclic compound featuring a tricyclic core with sulfur and nitrogen atoms, a 3,4-dimethylphenyl substituent, and a thioacetamide linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~4.8) and a molecular weight of ~425.6 g/mol .
Properties
Molecular Formula |
C20H21N3OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-11-7-8-14(9-12(11)2)23-17(24)10-25-19-18-15-5-4-6-16(15)26-20(18)22-13(3)21-19/h7-9H,4-6,10H2,1-3H3,(H,23,24) |
InChI Key |
BQVRRIWJAODKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The compound’s analogs differ primarily in substituents on the tricyclic core and the aryl/alkyl groups attached to the acetamide moiety. These modifications influence solubility, lipophilicity, and target affinity.
Table 1: Comparative Analysis of Analogs
Pharmacological and Physicochemical Insights
- Target Compound vs. Analog 1 (11-prop-2-enyl): Both share the same molecular formula but differ in substituents.
- Target Compound vs. However, this may reduce cell permeability due to higher polarity .
- Target Compound vs. Analog 3 (N-ethyl) : The ethyl substitution in Analog 3 reduces molecular weight and lipophilicity (XLogP3 ~3.5), resulting in significantly higher aqueous solubility (37.5 µg/mL). This suggests that alkylation of the acetamide nitrogen could optimize pharmacokinetic profiles for certain applications .
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